Sulfonamide Substituent SAR: Ethanesulfonyl Occupies a Unique Steric-Electronic Niche Between Methyl and Phenyl Analogs
In the N-sulfonyl-tetrahydroquinoline series reported by Fauber et al. (Genentech, 2015), the N1-sulfonyl substituent identity was a critical determinant of RORc biochemical inverse agonist potency. Compound 1 (methanesulfonyl derivative) displayed an IC₅₀ of 1.5 μM in the cofactor recruitment assay, while replacement with 4-chlorophenylsulfonyl (compound 5) improved potency to sub-micromolar levels. The ethanesulfonyl group present in the target compound represents an electronically and sterically intermediate substituent not directly characterized in this series, but situated between the smallest (methyl, higher metabolic clearance risk) and largest (aryl, enhanced CYP450 interaction potential) characterized substituents [1]. Independently, the Wu et al. (2024) series demonstrated that benzylsulfonyl-substituted tetrahydroquinolines achieved nanomolar RORγ transcriptional inhibition, with compound 13e (XY039) showing effective suppression of RORγ-driven gene expression in prostate cancer cells, while compounds with smaller sulfonamide groups trended toward reduced cellular potency [2].
| Evidence Dimension | RORc/RORγ inverse agonist potency as a function of N-sulfonyl substituent size and electronics |
|---|---|
| Target Compound Data | No direct experimental data available for CAS 946225-99-6. Predicted to occupy an intermediate position between methanesulfonyl (smallest) and phenylsulfonyl (largest) analogs based on steric (Taft Es) and electronic (Hammett σp) parameter interpolation |
| Comparator Or Baseline | Methanesulfonyl analog (Genentech compound 1): RORc cofactor recruitment IC₅₀ = 1.5 μM, 95% efficacy. 4-Chlorophenylsulfonyl analog (Genentech compound 5): sub-μM potency. Benzylsulfonyl analogs (Wu 2024, 13e/XY039): nanomolar RORγ transcriptional inhibition with selectivity over RORα and RORβ |
| Quantified Difference | Estimated >10-fold potency range across sulfonamide substituents within the same tetrahydroquinoline core (class-level), with ethanesulfonyl predicted to confer intermediate potency and a distinct metabolic stability profile versus methyl or aryl extremes |
| Conditions | Biochemical RORc cofactor recruitment assay (Genentech series); RORγ-GAL4 luciferase reporter assay in HEK293T cells (Wu 2024 series) |
Why This Matters
The ethanesulfonyl group provides a deliberate steric-electronic compromise that cannot be achieved by simply purchasing the more common methanesulfonyl or phenylsulfonyl analogs, with implications for both target potency optimization and ADME fine-tuning.
- [1] Fauber, B.P. et al. (2015). Identification of N-sulfonyl-tetrahydroquinolines as RORc inverse agonists. Bioorganic & Medicinal Chemistry Letters, 25(19): 4109–4113. doi:10.1016/j.bmcl.2015.08.028. View Source
- [2] Wu, X.S. et al. (2024). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Acta Pharmacologica Sinica, 45(9): 1964–1977. doi:10.1038/s41401-024-01274-z. View Source
